6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a quinazolinone ring . These components are common in many pharmaceuticals and agrochemicals due to their diverse biological activities .
Future Directions
Given the broad-spectrum pharmaceutical activity of trifluoromethyl-1,2,4-triazoles and quinazoline derivatives, further study towards the toxicity risk assessment and structure-activity relationship of similar compounds could be beneficial . This could potentially lead to the development of new pharmaceuticals with improved properties.
Mechanism of Action
Biochemical Pathways
Based on the potential target mentioned above, it could be involved in modulating neurotransmission, particularly in pathways involving gaba, a major inhibitory neurotransmitter .
Pharmacokinetics
Similar compounds have shown good absorption and distribution profiles, with metabolism primarily occurring in the liver and excretion through the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures.
Properties
IUPAC Name |
6-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N4O2/c22-21(23,24)13-6-3-5-12(11-13)17-26-19(30-27-17)15-8-4-10-28-18(15)25-16-9-2-1-7-14(16)20(28)29/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOBECPUQSKWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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